N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various scientific fields.
Preparation Methods
The synthesis of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often utilize efficient synthetic routes to ensure high yield and purity. For instance, the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions has been reported to produce benzimidazole derivatives with high efficiency .
Chemical Reactions Analysis
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and interfere with cellular processes, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Properties
Molecular Formula |
C21H25N3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C21H25N3O/c1-4-21(25)22-12-11-20-23-18-7-5-6-8-19(18)24(20)14-17-13-15(2)9-10-16(17)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,22,25) |
InChI Key |
LZCPILABIATNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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